molecular formula C26H34N2O5 B12024653 4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 769142-10-1

4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12024653
CAS No.: 769142-10-1
M. Wt: 454.6 g/mol
InChI Key: RSGQYQLNFZLTFY-ZXVVBBHZSA-N
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Description

4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C28H38N2O5 and a molecular weight of 482.625 g/mol This compound is known for its unique chemical structure, which includes a phenyl group substituted with a decanoylcarbohydrazonoyl moiety and a 3,4-dimethoxybenzoate group

Preparation Methods

The synthesis of 4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves several steps. One common synthetic route includes the reaction of 4-(2-Decanoylcarbohydrazonoyl)phenyl hydrazine with 3,4-dimethoxybenzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonoyl group can be replaced by other nucleophiles such as halides or alkoxides.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:

Properties

CAS No.

769142-10-1

Molecular Formula

C26H34N2O5

Molecular Weight

454.6 g/mol

IUPAC Name

[4-[(E)-(decanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C26H34N2O5/c1-4-5-6-7-8-9-10-11-25(29)28-27-19-20-12-15-22(16-13-20)33-26(30)21-14-17-23(31-2)24(18-21)32-3/h12-19H,4-11H2,1-3H3,(H,28,29)/b27-19+

InChI Key

RSGQYQLNFZLTFY-ZXVVBBHZSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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